Cas no 135887-24-0 ((3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL)

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is a chiral aromatic alcohol featuring both methoxy-substituted phenyl and thiophene moieties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, ligands, and functional materials. The presence of electron-rich aromatic systems enhances its utility in cross-coupling reactions and asymmetric synthesis. Its stereocenter allows for enantioselective applications, while the thiophene group contributes to coordination properties in metal-catalyzed processes. The compound’s stability under standard conditions and solubility in common organic solvents further facilitate its handling in laboratory settings. It is particularly valuable for research in medicinal chemistry and material science.
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL structure
135887-24-0 structure
Product Name:(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
CAS No:135887-24-0
MF:C13H14O3S
MW:250.313462734222
MDL:MFCD02603510
CID:3074804
PubChem ID:2905578
Update Time:2025-05-20

(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL Chemical and Physical Properties

Names and Identifiers

    • (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
    • HMS1485J17
    • (3,4-dimethoxyphenyl)-thiophen-2-ylmethanol
    • AKOS000488948
    • ChemDiv3_004439
    • CS-0320987
    • SR-01000506842
    • Oprea1_661779
    • AKOS016352265
    • CCG-114133
    • IDI1_022349
    • BRD-A07982057-001-01-9
    • 135887-24-0
    • STK092256
    • Z57203031
    • Oprea1_863803
    • 3,4-Dimethoxyphenyl-(2-thienyl)methanol
    • SR-01000506842-1
    • MDL: MFCD02603510
    • Inchi: 1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
    • InChI Key: KWKXKUWOQVBCGP-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1C=CC(=C(C=1)OC)OC)O

Computed Properties

  • Exact Mass: 250.06636548g/mol
  • Monoisotopic Mass: 250.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 66.9Ų

(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL Pricemore >>

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(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL Suppliers

Amadis Chemical Company Limited
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(CAS:135887-24-0)(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
Order Number:A1175071
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:30
Price ($):376.0
Email:sales@amadischem.com

Additional information on (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL

The Comprehensive Overview of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL (CAS No. 135887-24-0)

(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL, also known by its CAS registry number 135887-24-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a dimethoxyphenyl group and a thiophene moiety, both of which contribute to its distinctive chemical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

The molecular structure of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL comprises a central methanol group linked to two aromatic rings: a dimethoxy-substituted phenyl ring and a thiophene ring. The presence of the dimethoxy groups on the phenyl ring introduces electron-donating effects, which can influence the compound's reactivity and stability. Similarly, the thiophene moiety contributes aromaticity and potential for conjugation, enhancing the compound's electronic properties. These structural features make it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and materials science.

Recent studies have explored the synthesis of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL using various methodologies. One prominent approach involves the coupling reaction between a dimethoxyphenol derivative and a thiophenol derivative under specific catalytic conditions. This method has been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis process. Additionally, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

The physical and chemical properties of this compound have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents has been determined, revealing its compatibility with polar protic solvents such as water and methanol. Furthermore, spectroscopic analyses, including UV-Vis and NMR spectroscopy, have provided insights into its electronic structure and molecular interactions. These studies are crucial for applications in fields such as sensors and optoelectronics, where understanding molecular behavior is essential.

In terms of applications, (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL has shown promise in drug discovery efforts targeting specific biological pathways. Its unique structure allows for interactions with various biomolecules, making it a potential candidate for modulating enzyme activity or receptor binding. Recent research has focused on its anti-inflammatory and antioxidant properties, which could lead to novel therapeutic agents for chronic diseases such as neurodegenerative disorders.

Beyond pharmacology, this compound has also found applications in materials science. Its ability to form self-assembled monolayers on surfaces has been explored for use in nanotechnology applications such as surface modification and catalysis. Additionally, its photochemical properties make it a candidate for light-harvesting materials in solar cells.

The environmental impact of synthesizing and using this compound has also been considered in recent studies. Researchers have evaluated its biodegradability under controlled conditions to assess its potential ecological risks. These studies are essential for ensuring sustainable practices in chemical manufacturing and minimizing environmental footprint.

In conclusion, (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL (CAS No. 135887-24-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides opportunities for innovation in drug development, materials science, and environmental chemistry. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological progress.

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Amadis Chemical Company Limited
(CAS:135887-24-0)(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
A1175071
Purity:99%
Quantity:1g
Price ($):376.0
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